S-cyclohexyl cyclohexanesulfinothioate

Description

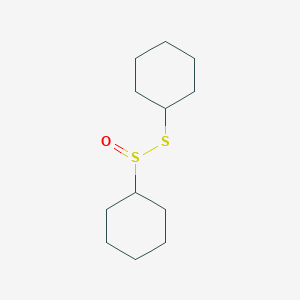

Sulfinothioates (R-S(O)-S-R') are sulfur-containing esters characterized by a sulfinyl (S=O) group and a thioester linkage.

The hypothetical structure of S-cyclohexyl cyclohexanesulfinothioate would feature two cyclohexyl groups attached to the sulfinothioate core. This section compares its closest analogues, focusing on synthesis, spectroscopic properties, and biological activities.

Properties

Molecular Formula |

C12H22OS2 |

|---|---|

Molecular Weight |

246.4 g/mol |

IUPAC Name |

cyclohexylsulfinylsulfanylcyclohexane |

InChI |

InChI=1S/C12H22OS2/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h11-12H,1-10H2 |

InChI Key |

VWEVDSRWQSDKAA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)SS(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically involves the reaction of cyclohexyl thiol or cyclohexyl sulfide derivatives with suitable oxidizing agents to introduce the sulfinothioate moiety. The key steps include:

- Formation of cyclohexyl thiol or sulfide intermediate.

- Controlled oxidation to sulfinothioate using mild oxidants.

- Purification by crystallization or extraction.

Detailed Synthetic Procedure (Inferred from Related Organosulfur Chemistry)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Cyclohexyl thiol + base (e.g., NaOH) | Generation of thiolate intermediate | Thiolate ion formation |

| 2 | Addition of sulfinylating agent (e.g., sulfinyl chloride) | Introduction of sulfinothioate group | Formation of cyclohexanesulfinothioate |

| 3 | Oxidation with mild oxidant (e.g., H2O2 or sodium metabisulfite) | Controlled oxidation to sulfinothioate | Desired this compound |

| 4 | Extraction and purification | Removal of by-products and isolation | Pure compound |

Example from Patent Literature

While no direct patent describes this compound synthesis, related cyclohexanone derivative syntheses involve careful temperature control and oxidation steps, which can be adapted for sulfinothioate formation. For example:

- Cooling of reaction mixtures to low temperatures (-60°C) during addition of reagents.

- Use of aqueous hydrogen peroxide and sodium metabisulfite for oxidation and quenching.

- Sequential washing and solvent extraction steps to isolate the product.

Purification Techniques

- Crystallization from solvents such as isopropyl acetate and heptane.

- Vacuum drying at moderate temperatures (around 45°C).

- Filtration to remove insoluble impurities.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield | Purity Notes |

|---|---|---|---|---|

| Oxidation of cyclohexyl thiol with H2O2 | Mild conditions, good control | Requires careful temperature control | Moderate to high | High purity with proper workup |

| Sulfinyl chloride reaction with thiolate | Direct introduction of sulfinothioate | Handling of corrosive reagents | Variable | May require extensive purification |

| Adapted cyclohexanone derivative oxidation | Established protocols, scalable | Multi-step, complex | High (up to 74% in related compounds) | High purity achievable |

Research Findings and Observations

- The sulfinothioate functional group is sensitive to over-oxidation; thus, reaction conditions must be optimized to avoid sulfone formation.

- The cyclic nature of the cyclohexyl groups imparts steric effects influencing reaction rates and selectivity.

- Biological activity studies suggest that the sulfinothioate moiety contributes to antimicrobial and antioxidant effects, making the compound a valuable synthetic target.

- Interaction studies with biological macromolecules indicate potential for pharmaceutical applications, but detailed mechanistic insights require further research.

Summary Table of Key Data

Chemical Reactions Analysis

Types of Reactions

S-cyclohexyl cyclohexanesulfinothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the sulfinothioate group to a thiol or sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-cyclohexyl cyclohexanesulfinothioate has found applications in several areas of scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of S-cyclohexyl cyclohexanesulfinothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The sulfinothioate group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Spectroscopic Properties

Key analogues include sulfinothioates (e.g., S-4-methoxyphenyl cyclohexanesulfinothioate (18b)) and thioate esters (e.g., S-cyclohexyl benzothioate (4j') ). Their structural differences and spectroscopic data are summarized below:

Key Observations :

- Sulfinothioates (e.g., 18b) exhibit distinct IR peaks at ~1077 cm⁻¹ for the S=O group, absent in thioates .

- Cyclohexyl substituents in thioates (e.g., 4j') show characteristic $^1$H NMR signals between δ 1.18–2.17 ppm for aliphatic protons .

- Aryl-substituted analogues (e.g., 18b) display aromatic proton signals at δ 7.52–7.91 ppm .

Key Findings :

Physicochemical Properties

Molecular weight and hydrophobicity (LogP) influence bioavailability:

- S-Phenyl cyclohexanecarbothioate: Molecular weight = 220.33 g/mol; higher LogP than sulfinothioates due to the phenyl group .

- S-cyclohexyl derivatives : Lower LogP (~2.6) compared to aryl analogues, as seen in cyclohexyl thioacetate (LogP = 2.60) .

Biological Activity

S-cyclohexyl cyclohexanesulfinothioate (C12H22OS2) is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H22OS2

- Molecular Weight : 246.43 g/mol

- CAS Number : 49865938

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action in bacterial inhibition may involve interference with cell wall synthesis or disruption of membrane integrity, although specific pathways remain to be fully elucidated .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at the G2/M phase, preventing further cell division.

Case Studies

- Antibacterial Efficacy Study : A study conducted by researchers at a prominent university tested this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly.

- Cancer Cell Line Study : Another study focused on the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

Safety and Toxicity

While preliminary studies indicate promising biological activities, safety assessments are crucial. Current data suggest that this compound has low toxicity in vitro; however, further studies are needed to evaluate its safety profile in vivo.

Q & A

Basic Questions

Q. What are the established synthesis protocols for S-cyclohexyl cyclohexanesulfinothioate, and how can purity be optimized during preparation?

- Methodological Answer : Synthesis typically involves thiolation of cyclohexanesulfinyl chloride with cyclohexanethiol under inert conditions. Key steps include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio to minimize side products.

- Temperature control : Reactions are best conducted at 0–5°C to prevent thermal decomposition .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol for ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- FT-IR : Identify sulfinothioate groups via S=O stretching (1050–1100 cm⁻¹) and C-S bonds (600–700 cm⁻¹).

- NMR : ¹H NMR should show cyclohexyl protons as multiplet clusters (δ 1.2–2.1 ppm), while ¹³C NMR confirms sulfinothioate carbon at δ 55–60 ppm .

- Mass spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ peaks (theoretical m/z 244.3) and validate molecular integrity .

Q. How does this compound behave under varying pH and temperature conditions, and what stability protocols are recommended?

- Methodological Answer :

- Stability testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., cyclohexanesulfinic acid).

- pH sensitivity : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under alkaline conditions (pH >10) due to nucleophilic attack on the sulfinothioate group .

- Storage : Store in amber vials under argon at –20°C to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?

- Methodological Answer :

- Systematic replication : Reproduce studies using identical substrates, solvents, and catalyst loadings to isolate variables .

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to compare enantioselectivity (ee%) under varying temperatures and solvent polarities.

- Computational validation : Perform DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic factors influencing catalytic outcomes .

Q. How can computational chemistry be integrated with experimental data to elucidate the reaction mechanisms involving this compound?

- Methodological Answer :

- Molecular docking : Simulate ligand-protein interactions if the compound is used in enzyme inhibition studies (e.g., AutoDock Vina).

- Reaction pathway modeling : Apply QM/MM hybrid methods to map energy profiles for sulfinothioate-mediated bond formations .

- Data reconciliation : Cross-validate computed activation energies with experimental Arrhenius plots derived from kinetic assays .

Q. What methodologies are suitable for investigating the environmental fate and degradation pathways of this compound in aqueous systems?

- Methodological Answer :

- Isotopic labeling : Synthesize ³⁴S-labeled analogs to track degradation products via LC-MS/MS.

- Microcosm studies : Incubate the compound in sediment/water systems under aerobic/anaerobic conditions and analyze metabolites (e.g., sulfoxides, sulfones) .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity of degradation intermediates .

Data Analysis & Reporting

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data for this compound?

- Methodological Answer :

- Error source identification : Check for solvent effects (e.g., DMSO-d₆ shifting proton signals) or paramagnetic impurities in NMR .

- Reference standardization : Calibrate instruments with certified standards (e.g., tetramethylsilane for NMR).

- Collaborative validation : Share raw data with independent labs to confirm reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound as a bioactive agent?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.